2,4,6-Tri-tert-butylcyclohexane-1,3-dione
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Overview
Description
2,4,6-Tri-tert-butylcyclohexane-1,3-dione is an organic compound with the molecular formula C18H32O2. It is a derivative of cyclohexane, substituted with three tert-butyl groups and two keto groups at the 1 and 3 positions. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-tert-butylcyclohexane-1,3-dione typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of cyclohexane-1,3-dione with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced separation techniques are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tri-tert-butylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydroxy derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The tert-butyl groups can be substituted under specific conditions, although this is less common due to steric hindrance.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may require strong acids or bases to facilitate the removal of tert-butyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxy derivatives, while reduction can produce diols.
Scientific Research Applications
2,4,6-Tri-tert-butylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 2,4,6-Tri-tert-butylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups can influence the binding affinity and specificity of the compound. The keto groups may participate in hydrogen bonding and other interactions that modulate the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but with a phenolic core instead of a cyclohexane ring.
2,6-Di-tert-butylcyclohexanone: Lacks one tert-butyl group and one keto group compared to 2,4,6-Tri-tert-butylcyclohexane-1,3-dione.
2,4-Di-tert-butylcyclohexane-1,3-dione: Lacks one tert-butyl group compared to this compound.
Uniqueness
This compound is unique due to its high steric hindrance and the presence of two keto groups. This combination of features makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific properties.
Properties
CAS No. |
63561-95-5 |
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Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2,4,6-tritert-butylcyclohexane-1,3-dione |
InChI |
InChI=1S/C18H32O2/c1-16(2,3)11-10-12(17(4,5)6)15(20)13(14(11)19)18(7,8)9/h11-13H,10H2,1-9H3 |
InChI Key |
MORUUHVEQPVJJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(C(=O)C(C1=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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